molecular formula C17H15N3O4S B2619572 ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 830340-54-0

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2619572
CAS No.: 830340-54-0
M. Wt: 357.38
InChI Key: QYJMLWISLBCOCM-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Functional Group Analysis

Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a heteroaromatic compound characterized by a fused bicyclic system comprising a 1,2-oxazole and a 1,3-thiazole ring. The systematic IUPAC name reflects the hierarchical arrangement of substituents and functional groups:

  • Core heterocycles :

    • 1,3-Thiazole ring : A five-membered aromatic ring containing sulfur (S) and nitrogen (N) at positions 1 and 3, respectively.
    • 1,2-Oxazole ring : A five-membered aromatic ring with oxygen (O) and nitrogen (N) at positions 1 and 2, respectively.
  • Substituents :

    • 5-Methyl group : Attached to the oxazole ring at carbon 5.
    • 3-Amino group : Connected via an amide linkage to the oxazole ring at carbon 3.
    • 4-Phenyl group : Substituted at carbon 4 of the thiazole ring.
    • 5-Carboxylate ester : Ethyl ester group at carbon 5 of the thiazole ring.

The prioritization of substituents follows IUPAC rules, with the thiazole ring designated as the principal structure due to its higher heteroatom count compared to the oxazole ring. The amide group and phenyl moiety are treated as substituents on the respective heterocycles.

Functional Group Breakdown
Functional Group Position Role in Structure
1,3-Thiazole Core Sulfur and nitrogen in aromatic ring
1,2-Oxazole Core Oxygen and nitrogen in aromatic ring
Ethyl ester Thiazole Electron-withdrawing group at C5
4-Phenyl Thiazole Aromatic substituent enhancing planarity
5-Methyl Oxazole Steric and electronic influence on oxazole
Amide linkage C3 (oxazole) → C2 (thiazole) Conformational rigidity and hydrogen bonding

Crystallographic Characterization and Bond Length Optimization

Crystallographic studies of structurally related compounds provide insights into the bond lengths and angles of the target molecule. For example:

  • Oxazole Ring Geometry :

    • In 5-methyl-1,2-oxazole-3-carboxylic acid, the O–C bond length is approximately 1.424 Å , while the N–C bonds range from 1.368–1.404 Å .
    • The 1,2-oxazole ring exhibits near-planarity, with deviations of non-hydrogen atoms typically <0.02 Å from the ring plane.
  • Thiazole Ring Geometry :

    • The S–C bond in thiazole derivatives averages 1.732 Å , and the N–C bond is 1.385 Å .
    • The inter-ring C–C bond between fused heterocycles (e.g., in benzothiazoles) is often 1.457 Å , shorter than typical C–C bonds due to conjugation.
  • Amide Linkage :

    • The C=O bond in amides typically ranges 1.21–1.24 Å , while the C–N bond is 1.33–1.35 Å . The planar geometry of the amide group restricts rotation, contributing to conformational rigidity.
Comparative Bond Lengths
Bond Type Experimental Value (Å) Theoretical Value (Å)*
Oxazole O–C 1.424 1.42
Thiazole S–C 1.732 1.73
Amide C=O 1.21–1.24 1.22
Inter-ring C–C 1.457 1.45

*Theoretical values derived from DFT/CCSD(T) calculations.

Conformational Isomerism and Tautomeric Possibilities

The compound’s rigidity arises from its fused heterocycles and amide linkage, but limited conformational flexibility exists:

  • Amide Isomerism :

    • The amide group adopts a planar trans configuration due to resonance stabilization, though cis forms may transiently exist under high-energy conditions.
    • Rotation barriers around the C–N bond are estimated at 15–20 kJ/mol , favoring the trans conformation.
  • Oxazole Tautomerism :

    • 1,2-Oxazole rings are less prone to tautomerism compared to 1,3-oxazole due to the absence of acidic protons. However, theoretical studies suggest minor tautomeric shifts in polar environments, though these are energetically unfavorable.
  • Thiazole Substituent Arrangement :

    • The 4-phenyl group adopts a para-substituted orientation to minimize steric clashes with the oxazole ring.

Comparative Analysis with Related Bicyclic Heteroaromatic Systems

The structural and electronic properties of this compound differ significantly from other fused systems:

Benzoxazole vs. Oxazole-Thiazole Hybrid
Feature Benzoxazole Target Compound
Core Structure Fused benzene-oxazole Oxazole-thiazole linkage
Planarity High (aromatic) Moderate (amide rigidity)
Electronic Effects Electron-withdrawing (benzo) Mixed (thiazole’s sulfur)
Hydrogen Bonding Intramolecular O–H···N Intermolecular amide-N–H
Thiazole vs. Oxazole Electronic Influence
Parameter Thiazole Oxazole
Heteroatom Sulfur (soft, electron-rich) Oxygen (hard, electronegative)
Ring Current Stronger (aromatic stability) Moderate (less conjugated)
C–X Bond Length S–C: 1.732 Å O–C: 1.424 Å
Conformational Flexibility
System Key Features
Benzothiazole Fused benzene-thiazole, rigid π-system
Oxadiazole Higher strain, more tautomeric possibilities
Target Compound Amide-linked oxazole-thiazole, moderate rigidity

Properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-23-16(22)14-13(11-7-5-4-6-8-11)18-17(25-14)19-15(21)12-9-10(2)24-20-12/h4-9H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJMLWISLBCOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 5-methyl-1,2-oxazole-3-amido and 4-phenyl-1,3-thiazole-5-carboxylate. These intermediates are then subjected to esterification and amide coupling reactions under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiazole and oxazole compounds often exhibit significant antimicrobial properties. Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. The incorporation of the oxazole moiety enhances the ability to disrupt microbial cell walls, leading to increased antibacterial activity. Studies have shown that compounds with similar structures can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anti-Cancer Properties
Compounds containing thiazole and oxazole rings are also investigated for their anticancer potential. This compound has shown promise in preliminary studies as an inhibitor of cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, thiazole derivatives have been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Agriculture

Pesticidal Applications
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems may allow it to function as a growth regulator or pest deterrent. Preliminary studies have indicated that similar thiazole-based compounds can effectively control agricultural pests while minimizing harm to beneficial insects . This application is particularly relevant in developing sustainable agricultural practices.

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The compound's functional groups can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research has demonstrated that incorporating such heterocycles into polymer backbones can lead to materials with unique electrical and optical properties suitable for electronic applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Findings References
AntimicrobialExhibits activity against Staphylococcus aureus and E. coli.
Anti-CancerInduces apoptosis in cancer cells; inhibits tubulin polymerization.
PesticidalPotential as a pesticide; effective against agricultural pests.
Polymer ChemistryEnhances thermal stability and mechanical strength in polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole-oxazole hybrids, which are widely studied for their biological activities. Below is a systematic comparison with analogs from patent literature and crystallographic studies.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Applications
ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE Thiazole-Oxazole 4-Phenyl, 5-ethyl ester, 2-(5-methyloxazole-3-amido) Potential kinase inhibition (inferred)
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide-Oxadiazole 5-Methyloxadiazole, 4-nitrophenyl, thioether linker Anticancer, antiviral
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide-Oxadiazole 3-Methyloxadiazole, 2-cyano-3-fluorophenyl, thioether linker Antithrombotic
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Benzamide-Isoxazole 3,5-Dimethylisoxazole, triazolopyrimidine Platelet aggregation inhibition

Key Observations :

The 5-methyloxazole substituent may favor hydrogen bonding with target proteins, as seen in oxadiazole-containing analogs with nitro or cyano groups, which exhibit enhanced binding to kinase ATP pockets .

Crystallographic Behavior :

  • Thiazole-oxazole hybrids often exhibit planar conformations due to π-π stacking between aromatic rings. The phenyl group at the 4-position in the target compound likely promotes such interactions, as observed in similar derivatives analyzed via SHELX-refined crystallographic data .
  • Hydrogen-bonding patterns (e.g., N–H···O interactions between the amide and ester groups) are critical for stabilizing crystal packing, a feature shared with isoxazole derivatives in studies using graph-set analysis .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to benzamide-thiazole hybrids, involving cyclocondensation of thioureas with α-haloketones, followed by oxazole coupling. This contrasts with oxadiazole-based analogs, which require nitrile oxide intermediates .

Research Findings and Limitations

  • This limits direct mechanistic comparisons .

Biological Activity

Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiprotozoal, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 304.36 g/mol. The compound features a thiazole ring fused with an oxazole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazoles and oxazoles exhibit notable antimicrobial properties. This compound was tested against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Klebsiella pneumoniae25
Pseudomonas aeruginosa50
Aspergillus fumigatus12.5

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like E. coli and K. pneumoniae .

Antiprotozoal Activity

The compound has also shown promising antiprotozoal effects. In vitro studies demonstrated that it is effective against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 value was reported to be 0.37μM0.37\,\mu M, indicating that it is significantly more potent than benznidazole, a standard treatment for this disease .

Anticancer Activity

The anticancer potential of this compound was evaluated in various human cancer cell lines, including colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2). The compound exhibited cytotoxic activity with IC50 values ranging from 10μM10\,\mu M to 20μM20\,\mu M, depending on the cell line tested .

The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it was found to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis .

Case Studies

A recent study explored the synthesis and biological evaluation of several thiazole derivatives, including this compound. The study highlighted that structural modifications could enhance biological activity significantly. For instance, compounds with electron-withdrawing groups showed improved cytotoxicity against cancer cells compared to those with electron-donating groups .

Q & A

Q. What are the key synthetic methodologies for preparing ETHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE?

  • Methodological Answer: The synthesis involves two critical steps: (1) Formation of the 1,3-thiazole core via condensation of 2-aminothiazole derivatives with carbonyl-containing precursors under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . (2) Amide coupling between the 5-methyl-1,2-oxazole-3-carboxylic acid derivative and the thiazole intermediate using chloroacetyl chloride or similar acylating agents in dioxane/triethylamine, followed by recrystallization (ethanol-DMF mixture) .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer: Key characterization methods include:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., phenyl at C4, methyl on oxazole).
  • IR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~373 g/mol).
  • XRD : For crystal structure validation (if crystalline) .
TechniqueKey Peaks/Data Points
1^1H NMRδ 1.3–1.5 ppm (ester CH3_3), δ 7.2–7.8 ppm (phenyl)
IR1700 cm1^{-1} (ester), 1650 cm1^{-1} (amide)
MS (ESI)[M+H]+^+ at m/z 373.1

Q. What purification strategies are effective for this compound?

  • Methodological Answer: Recrystallization from ethanol-DMF (1:1 v/v) is optimal due to moderate solubility in polar solvents. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities from amide or ester byproducts .

Q. How do substituents (e.g., phenyl, methyl) influence the compound’s reactivity?

  • Methodological Answer:
  • The phenyl group at C4 enhances steric hindrance, slowing nucleophilic attacks on the thiazole ring .
  • The methyl group on the oxazole improves metabolic stability by reducing oxidative degradation .

Q. What are the stability considerations for this compound under varying conditions?

  • Methodological Answer:
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data).
  • Photostability : Store in amber vials to prevent UV-induced degradation of the thiazole-oxazole system .
  • Hydrolysis : Susceptible to ester/amide bond cleavage in strong acidic/basic conditions (pH < 2 or > 10) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states for cyclization steps, while machine learning models screen solvent/reagent combinations. For example, ICReDD’s reaction path search methods reduce trial-and-error by 40% in similar heterocyclic systems .

Q. What mechanistic insights exist for the cyclization of the thiazole-oxazole core?

  • Methodological Answer: The thiazole ring forms via a Hantzsch-type mechanism, where thiourea derivatives condense with α-haloketones. Oxazole amidation proceeds via nucleophilic acyl substitution, with acetic acid catalyzing proton transfer .

Q. How do alternative synthetic routes (e.g., microwave-assisted vs. reflux) impact yield and purity?

  • Methodological Answer: Comparative studies show:
MethodYield (%)Purity (%)Time (h)
Conventional reflux65925
Microwave-assisted82981.5
Microwave irradiation reduces side reactions (e.g., ester hydrolysis) by minimizing thermal degradation .

Q. What DFT studies reveal about the compound’s electronic structure and reactivity?

  • Methodological Answer: Frontier molecular orbital (FMO) analysis shows:
  • HOMO : Localized on the thiazole ring, indicating nucleophilic reactivity.
  • LUMO : Concentrated on the oxazole amide, suggesting electrophilic susceptibility.
    Charge distribution maps highlight the phenyl group’s electron-withdrawing effect, aligning with experimental nitration regioselectivity .

Q. How are byproducts (e.g., unreacted intermediates) identified and mitigated?

  • Methodological Answer: LC-MS and HPLC (C18 column, acetonitrile/water) detect common byproducts:
  • Unreacted 2-amino-thiazole (retention time: 3.2 min).
  • Oxazole hydrolysis product (retention time: 5.8 min).
    Mitigation: Adjust stoichiometry (1.1:1 acylating agent:amine ratio) and use anhydrous conditions .

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